molecular formula C22H36P2 B15286032 1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene

1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene

Cat. No.: B15286032
M. Wt: 362.5 g/mol
InChI Key: GVVCHDNSTMEUCS-UHFFFAOYSA-N
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Description

Ethyl-duphos, (S,S)-, also known as (S,S)-1,2-bis(2,5-diethylphospholano)benzene, is a chiral ligand used in asymmetric synthesis. It belongs to the class of organophosphorus compounds and is known for its high enantioselectivity in catalytic reactions. The compound is particularly effective in asymmetric hydrogenation reactions, making it valuable in the production of single-enantiomer compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-duphos, (S,S)-, can be synthesized from the corresponding chiral diol through a series of steps. The process involves the conversion of the chiral diol to a cyclic sulfate, followed by reaction with lithiated phenylbisphosphine . The synthetic route ensures the formation of the desired chiral ligand with high purity.

Industrial Production Methods: In industrial settings, the production of ethyl-duphos, (S,S)-, involves scaling up the laboratory synthesis methods. The process is optimized to achieve high yields and purity, ensuring the ligand’s effectiveness in catalytic applications. The large-scale production also focuses on minimizing byproducts and waste, making the process environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl-duphos, (S,S)-, primarily undergoes asymmetric hydrogenation reactions. It is used as a ligand in metal complexes, which catalyze the reduction of various substrates, including enamides, ketones, and imines .

Common Reagents and Conditions: The common reagents used in reactions involving ethyl-duphos, (S,S)-, include rhodium and ruthenium metal complexes. The reactions are typically carried out under hydrogen gas at controlled temperatures and pressures. The ligand’s high enantioselectivity ensures the formation of chiral products with high enantiomeric excess .

Major Products Formed: The major products formed from reactions involving ethyl-duphos, (S,S)-, include chiral amines, amino acids, and other enantioenriched compounds. These products are valuable in various fields, including pharmaceuticals and fine chemicals .

Scientific Research Applications

Ethyl-duphos, (S,S)-, has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of chiral compounds, which are essential in the development of pharmaceuticals and agrochemicals. In biology, the ligand is used in the study of enzyme mechanisms and the development of enzyme inhibitors. In medicine, ethyl-duphos, (S,S)-, is used in the synthesis of drugs with high enantiomeric purity, improving their efficacy and reducing side effects. In industry, the ligand is used in the production of fine chemicals and materials with specific chiral properties .

Mechanism of Action

The mechanism of action of ethyl-duphos, (S,S)-, involves its role as a chiral ligand in metal-catalyzed reactions. The ligand coordinates with metal centers, such as rhodium or ruthenium, forming highly active catalytic complexes. These complexes facilitate the asymmetric hydrogenation of substrates, leading to the formation of chiral products. The ligand’s unique structure allows for precise control over the reaction’s stereochemistry, ensuring high enantioselectivity .

Comparison with Similar Compounds

Ethyl-duphos, (S,S)-, is compared with other chiral ligands, such as DIOP, DIPAMP, and CHIRAPHOS. While these ligands are also used in asymmetric synthesis, ethyl-duphos, (S,S)-, is known for its superior enantioselectivity and efficiency in catalytic reactions. The ligand’s unique structure, with two 2,5-alkyl-substituted phospholane rings connected by a 1,2-phenyl bridge, provides distinct advantages in terms of reactivity and selectivity .

List of Similar Compounds:
  • DIOP (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
  • DIPAMP (1,2-Bis(diphenylphosphino)ethane)
  • CHIRAPHOS (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
  • BPE (Bis(dimethylphospholano)ethane)

Biological Activity

1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene, also known as ethyl-DUPHOS, is a phosphine ligand that has garnered attention in various fields of chemical and biological research. Its unique structure allows it to participate in catalytic processes and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C22H36P2
  • Molecular Weight : 362.47 g/mol
  • CAS Number : 136705-64-1
  • Density : 1.01 g/mL at 25ºC
  • Boiling Point : 468.5ºC at 760 mmHg

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a ligand in metal-catalyzed reactions. It has been shown to enhance the reactivity of transition metal complexes, facilitating various organic transformations that can lead to biologically relevant products.

Catalytic Activity

Research indicates that this compound can act as a catalyst in C–N coupling reactions. For instance, studies have demonstrated its effectiveness in promoting the reductive coupling of nitroarenes with arylboronic acids under mild conditions, yielding significant amounts of amine products with high selectivity . The efficiency of these reactions is influenced by solvent polarity and catalyst loading .

Antitumor Activity

A notable study explored the antitumor potential of phosphine ligands similar to this compound. The study found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in tumor cells .

Enzyme Inhibition

Another area of research has focused on the enzyme inhibition properties of this compound. It has been observed that phosphine ligands can interact with specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic efficacy .

Comparative Analysis with Other Phosphine Ligands

Ligand Molecular Weight (g/mol) Biological Activity Efficacy
This compound362.47C–N coupling; Antitumor activityHigh
Triphenylphosphine262.29Enzyme inhibition; CatalysisModerate
(R,R)-DUPHOS362.47Enhanced reactivity in metal complexesHigh

Properties

IUPAC Name

1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVCHDNSTMEUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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